molecular formula C9H8N2OS B2545919 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine CAS No. 2168366-39-8

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine

Cat. No.: B2545919
CAS No.: 2168366-39-8
M. Wt: 192.24
InChI Key: JEMWBLNDASRBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is part of the thieno[3,2-d]pyrimidine family, known for their various biological activities, including anticancer properties.

Preparation Methods

The synthesis of 4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Chemical Reactions Analysis

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can react with aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst to form 1,2,3-triazole derivatives.

    Cyclization Reactions: The β-keto amides derived from this compound can be cyclized to form thienopyrimidine-2,4-diones.

Common reagents used in these reactions include copper sulfate, sodium ascorbate, formic acid, triethyl orthoformate, and pyrrolidine . The major products formed from these reactions are various thieno[3,2-d]pyrimidine derivatives, including 1,2,3-triazole fragments .

Scientific Research Applications

    Chemistry: It serves as a precursor for synthesizing various thieno[3,2-d]pyrimidine derivatives with potential biological activities.

    Biology: The compound has shown significant anticancer activity against several cancer cell lines, including central nervous system cancer, colon cancer, ovarian cancer, prostate cancer, and leukemia.

    Medicine: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.

    Industry: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other biologically active molecules.

Comparison with Similar Compounds

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its ability to form various derivatives with significant anticancer activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-prop-2-enoxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-12-9-8-7(3-5-13-8)10-6-11-9/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWBLNDASRBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.